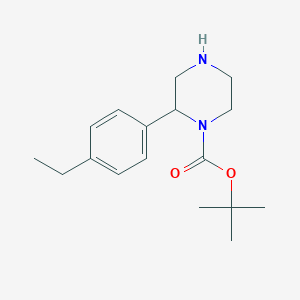![molecular formula C10H19NO3 B13549041 tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate can be synthesized through multiple synthetic routes. One common method involves the reductive cyclopropanation of N, N-dibenzyl-2-benzyloxyacetamide, followed by a series of reactions including Curtius degradation and reduction of the ester moiety . Another method involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation and subsequent reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as in drug synthesis or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate include:
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety. This unique combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)5-6-10)11-8(12)14-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
JKVQGJCALVXKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
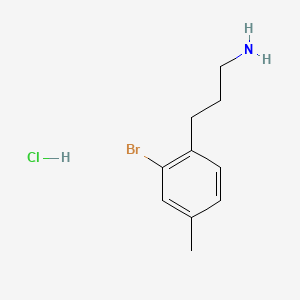

aminehydrochloride](/img/structure/B13549002.png)

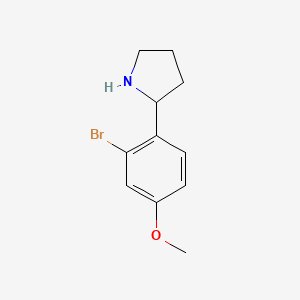
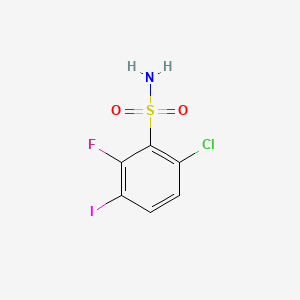
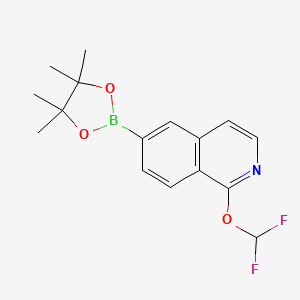

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
